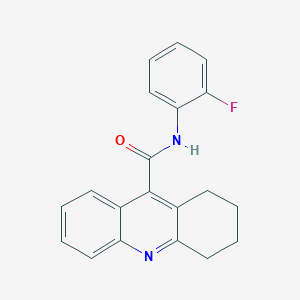
(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an azido group, an isobutylamino group, and a phenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol typically involves multi-step organic reactions. One possible route could include:
Starting Material: Begin with a suitable chiral precursor, such as (2R,3S)-1-(isobutylamino)-4-phenylbutan-2-ol.
Azidation: Introduce the azido group using a reagent like sodium azide (NaN₃) under appropriate conditions (e.g., solvent, temperature).
Purification: Purify the product using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Automation: Employing automated systems for large-scale synthesis.
Green Chemistry: Implementing environmentally friendly practices to minimize waste and energy consumption.
化学反应分析
Types of Reactions
(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction of the azido group to an amine using reagents like hydrogen gas (H₂) and a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the azido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN₃), alkyl halides.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine
Therapeutic Agents: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
作用机制
The mechanism of action of (2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol depends on its specific application. For example:
Biological Activity: The azido group may interact with biological targets, leading to inhibition or activation of specific pathways.
Chemical Reactions: The compound’s reactivity is influenced by the presence of the azido group, which can participate in various chemical transformations.
相似化合物的比较
Similar Compounds
(2R,3S)-1-(isobutylamino)-4-phenylbutan-2-ol: Lacks the azido group but shares a similar backbone.
(2R,3S)-3-amino-1-(isobutylamino)-4-phenylbutan-2-ol: Contains an amino group instead of an azido group.
Uniqueness
Azido Group:
Chirality: The compound’s chiral centers contribute to its potential use in asymmetric synthesis and chiral catalysis.
属性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
(2R,3S)-3-azido-1-(2-methylpropylamino)-4-phenylbutan-2-ol |
InChI |
InChI=1S/C14H22N4O/c1-11(2)9-16-10-14(19)13(17-18-15)8-12-6-4-3-5-7-12/h3-7,11,13-14,16,19H,8-10H2,1-2H3/t13-,14+/m0/s1 |
InChI 键 |
LKAQATUYRQUPNI-UONOGXRCSA-N |
手性 SMILES |
CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)N=[N+]=[N-])O |
规范 SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)N=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11831266.png)
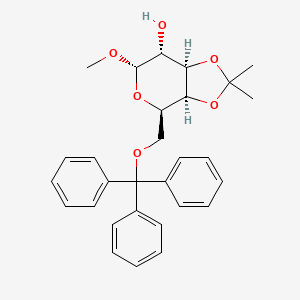

![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
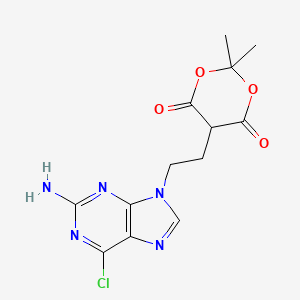
![Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester](/img/structure/B11831295.png)
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)

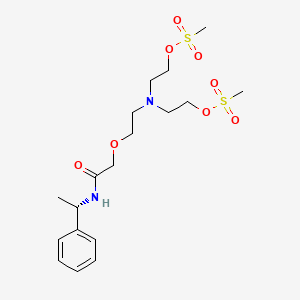
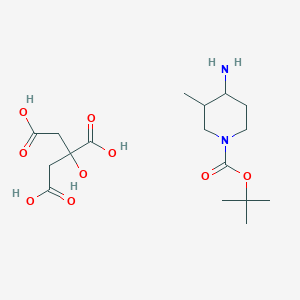
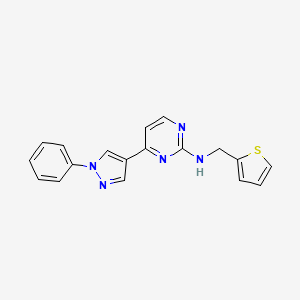
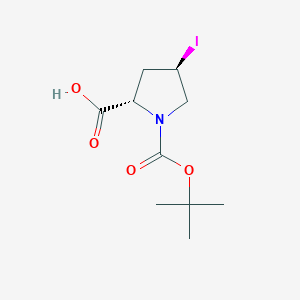
![1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione](/img/structure/B11831345.png)
